

Sutezolid clinical trial phase 2 results

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Sutezolid

CAS No.: 168828-58-8

Cat. No.: S544260

Get Quote

Experimental Protocol & Key Findings

For a deeper understanding of the trial's methodology and results, here is a detailed breakdown.

- Patient Population:** The study enrolled **75 adults** (aged 18-65) with newly diagnosed, drug-sensitive, smear-positive pulmonary tuberculosis across four trial sites in Tanzania and South Africa [1].
- Treatment Protocol:** Participants were randomly assigned to one of five groups, receiving a background regimen of BDM plus one of the **Sutezolid** doses or no **Sutezolid** (control). The treatment duration for the experimental phase was **12 weeks**, after which patients received a standard 6-month therapy [1].
- Efficacy Assessment:** Sputum samples were collected **weekly** to measure the change in bacterial load using the mycobacterial growth indicator tube (MGIT) system, with the primary efficacy measure being the slope of the time to positivity (TTP) [1].
- Safety Assessment:** A comprehensive safety evaluation was conducted, including **weekly electrocardiography (ECG), safety blood tests, vision testing, and physical and neurological examinations** [1].

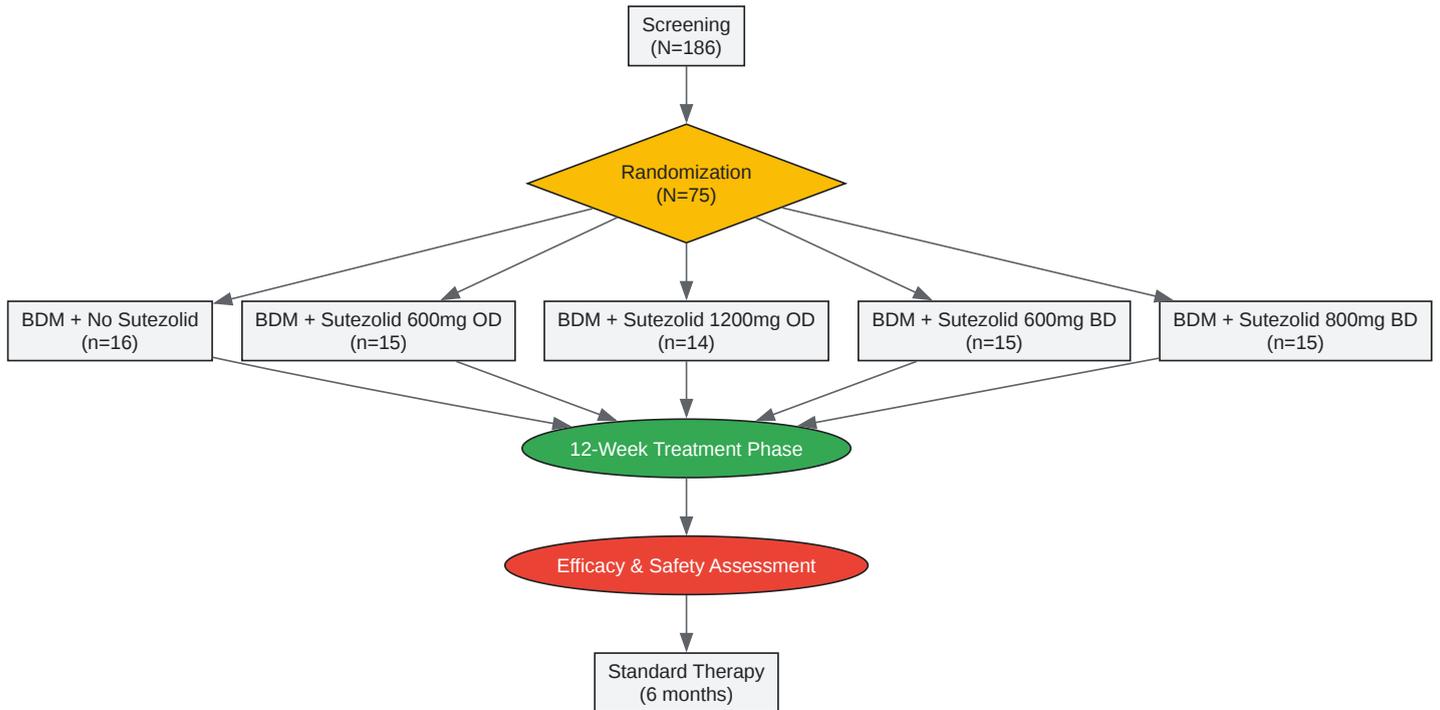
The trial's key findings are summarized in the table below [2] [3] [1]:

Finding Category	Details
Efficacy	Sutezolid added antibacterial activity to the BDM background regimen. No maximum effect was observed within the tested dose range, suggesting potential for higher

Finding Category	Details
	doses in future studies.
Safety & Tolerability	No oxazolidinone class toxicities (such as neuropathy or myelosuppression) were reported. Sutezolid was generally well-tolerated across all tested doses.
Notable Adverse Events	8% of participants had a QT interval prolongation (>60 ms from baseline), but this was not dose-dependent. Two grade 4 adverse events (neutropenia and hepatotoxicity) occurred but were not attributed to Sutezolid by investigators.

Mechanism of Action and Trial Workflow

As an oxazolidinone-class antibiotic, **Sutezolid inhibits bacterial protein synthesis** [4]. The following diagram illustrates the workflow of the SUDOCU clinical trial.



[Click to download full resolution via product page](#)

Comparison with Alternative: Delpazolid

Within the same PanACEA consortium, the **DECODE trial** investigated **Delpazolid**, another oxazolidinone candidate. The table below compares the key results of the two trials [2] [3].

| **Feature** | **Sutezolid (SUDOCU Trial)** | **Delpazolid (DECODE Trial)** | | :--- | :--- | :--- | :--- | | **Optimal Dose** | Not yet finalized; no max effect seen in tested range [1]. | **1200 mg once daily** identified for maximal efficacy [2]. | | **Efficacy** | 16.7% faster bacterial clearance vs. control [1]. | 38% faster bacterial clearance vs.

control [3]. | | **Safety Profile** | No oxazolidinone class toxicities reported [2] [1]. | No oxazolidinone class toxicities reported [2] [3]. | | **Phase 3 Readiness** | Dose requires further refinement [1]. | Clear dose recommendation supports advanced trials [2]. |

Research Implications and Next Steps

The SUDOCU trial successfully demonstrated that **Sutezolid** is a viable and **safer alternative to linezolid**, addressing the critical issue of toxicity associated with the current standard of care [2] [5]. The absence of nerve damage and blood toxicity is a significant finding [6].

For the research community, the main implications are:

- **Dose Optimization:** Further studies are needed to determine the optimal therapeutic dose of **Sutezolid**, as a maximum effect was not observed within the 600 mg to 1600 mg daily dose range [1].
- **Regimen Development:** **Sutezolid** is a strong candidate for inclusion in future **pan-TB regimens** that aim to be effective against all strains of tuberculosis, regardless of drug susceptibility [6].
- **Confirmation in Larger Trials:** The promising phase 2b results require confirmation in larger **phase 3 trials** to definitively establish the efficacy and long-term safety of **Sutezolid** in diverse patient populations [2] [5].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.

References

1. Sutezolid in combination with bedaquiline, delamanid, and ... [pubmed.ncbi.nlm.nih.gov]
2. News - Research in Germany [research-in-germany.org]
3. Novel Tuberculosis Drug Candidates Emerge as Safer Alternatives to... [emjreviews.com]
4. Sutezolid | Mechanism | Concentration [selleckchem.com]
5. Promising new treatments for drug-resistant... - Radboudumc [radboudumc.nl]

6. Clinical Trials Reveal Promising Alternatives to High- ... [auruminstitute.org]

To cite this document: Smolecule. [Sutezolid clinical trial phase 2 results]. Smolecule, [2026]. [Online PDF]. Available at: [https://www.smolecule.com/products/b544260#sutezolid-clinical-trial-phase-2-results]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

Contact

Address: Ontario, CA 91761, United States

Phone: (512) 262-9938

Email: info@smolecule.com

Web: www.smolecule.com